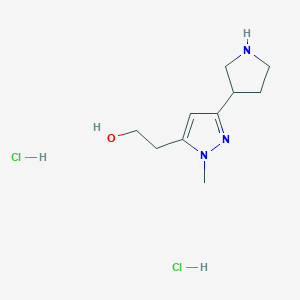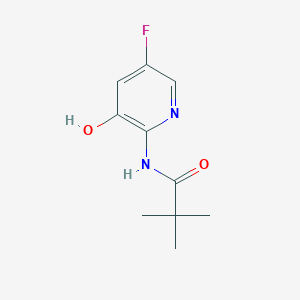
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide
説明
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide is a chemical compound with the empirical formula C10H13FN2O2 . It has a molecular weight of 212.22 . This compound is typically found in a solid form .
Molecular Structure Analysis
The molecular structure of N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide is defined by its empirical formula, C10H13FN2O2 . The compound includes elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would need to be determined experimentally.科学的研究の応用
Synthesis and Evaluation in Antiviral Activity
- A compound related to N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide, 5-Fluoro-4-tosyloxypentyl pivalate, was synthesized and evaluated for antiviral activity, although it was found inactive in various assays (Lewis, McMurry, & Clercq, 1993).
Development of Selective Kinase Inhibitors
- Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides led to the discovery of potent and selective Met kinase inhibitors (Schroeder et al., 2009).
Role in Receptor Antagonism
- N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides have been studied as high-affinity 5-HT1A receptor antagonists, showing promise in neuropsychiatric disorder quantification (García et al., 2014).
Applications in Cystic Fibrosis Therapy
- Analogues of N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide have been synthesized and evaluated for their potential in correcting defective cellular processing related to cystic fibrosis (Yu et al., 2008).
Antibacterial Evaluation
- The behavior of certain pivalamides in reactions with electrophilic compounds has been studied, leading to potential antibacterial applications (Al-Romaizan, 2019).
Methodology in HIV Treatment Synthesis
- Research into lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a step in synthesizing HIV treatment inhibitors, has been conducted to optimize reaction conditions (Godany, Neuhold, & Hungerbühler, 2011).
Molecular Structure Analysis
- The molecular structure of a compound containing pivalamide, pyridin, and hydroxy-methylphenyl moieties has been explored for potential applications (Atalay et al., 2016).
Use in mGlu5 Negative Allosteric Modulation
- A novel mGlu5 negative allosteric modulator, N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, has been developed as an alternative treatment for depression (David et al., 2017).
Safety And Hazards
特性
IUPAC Name |
N-(5-fluoro-3-hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBYLGKBVKEDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



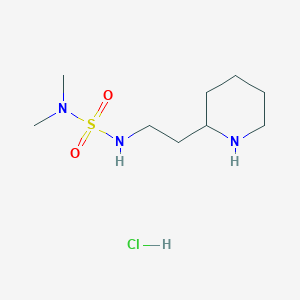
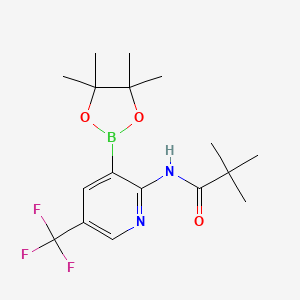
![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)
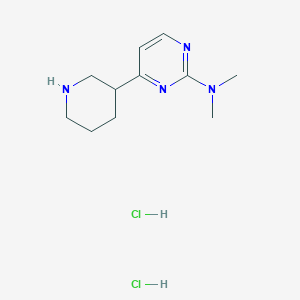
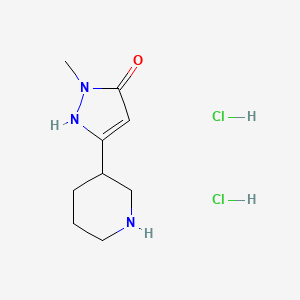
![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)
![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)
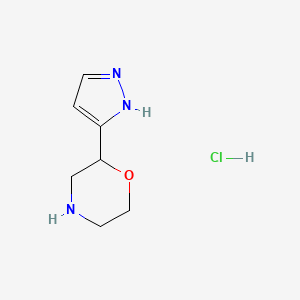
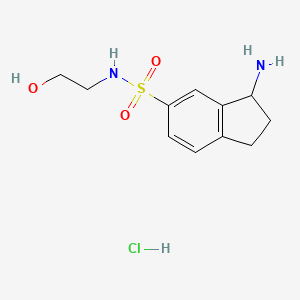
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)
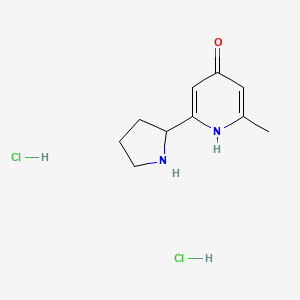
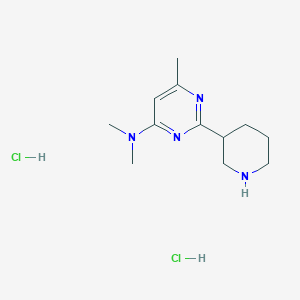
![1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
